4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride

Description

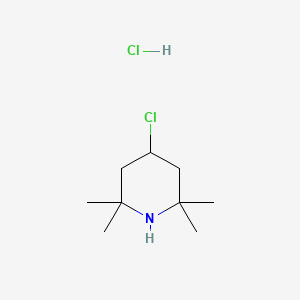

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride is a piperidine derivative characterized by a rigid, sterically hindered bicyclic structure. The compound features four methyl groups at the 2,2,6,6-positions and a chlorine substituent at the 4-position, forming a hydrochloride salt to enhance solubility. This structural configuration imparts unique chemical stability and reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science .

Properties

IUPAC Name |

4-chloro-2,2,6,6-tetramethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYPZCNAVBMNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)Cl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-35-4 | |

| Record name | Piperidine, 4-chloro-2,2,6,6-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 2,2,6,6-Tetramethylpiperidin-4-one

The synthesis begins with 2,2,6,6-tetramethylpiperidin-4-one (1), a ketone synthesized via the condensation of acetone and ammonia in the presence of calcium chloride (CaCl₂). This method, reported by Tanimoto et al., achieves an 89% yield by refluxing acetone (1000 g) with ammonia under CaCl₂ catalysis. The reaction proceeds through a cyclocondensation mechanism, forming the piperidinone ring via intermolecular aldol addition and dehydration:

$$

3 \text{CH}3\text{COCH}3 + \text{NH}3 \xrightarrow{\text{CaCl}2} \text{C}{9}\text{H}{17}\text{NO} + 3 \text{H}_2\text{O}

$$

Key Conditions :

Reduction to 2,2,6,6-Tetramethylpiperidin-4-ol

The ketone (1) is reduced to 2,2,6,6-tetramethylpiperidin-4-ol (2) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Alternatively, catalytic hydrogenation with Raney nickel (Ni) or cobalt (Co) under 50–100 atm H₂ at 80–120°C achieves comparable yields (>90%).

$$

\text{C}{9}\text{H}{17}\text{NO} \xrightarrow{\text{LiAlH}4/\text{THF}} \text{C}{9}\text{H}_{19}\text{NO} \quad (\text{Yield: 95\%})

$$

Optimization Notes :

Chlorination to 4-Chloro-2,2,6,6-tetramethylpiperidine

The hydroxyl group in (2) is substituted with chlorine using thionyl chloride (SOCl₂). This exothermic reaction is conducted in dichloromethane (DCM) or toluene under reflux (40–60°C), yielding 4-chloro-2,2,6,6-tetramethylpiperidine (3) in 85–92% purity:

$$

\text{C}{9}\text{H}{19}\text{NO} + \text{SOCl}2 \xrightarrow{\text{DCM}} \text{C}{9}\text{H}{17}\text{ClN} + \text{SO}2↑ + \text{HCl}↑

$$

Critical Parameters :

Formation of the Hydrochloride Salt

The free base (3) is treated with hydrogen chloride (HCl) gas in diethyl ether, precipitating 4-chloro-2,2,6,6-tetramethylpiperidine hydrochloride (4) as a crystalline solid:

$$

\text{C}{9}\text{H}{17}\text{ClN} + \text{HCl} \xrightarrow{\text{Et}2\text{O}} \text{C}{9}\text{H}{18}\text{Cl}2\text{N} \quad (\text{Yield: 98\%})

$$

Purification : Recrystallization from ethanol/water (1:1) enhances purity to >99%.

Comparative Analysis of Synthetic Methods

Key Observations :

- Catalytic hydrogenation offers scalability but requires specialized equipment.

- SOCl₂-mediated chlorination achieves high yields but necessitates rigorous gas scrubbing.

Reaction Mechanisms and Optimization

Chlorination Mechanism

The substitution of the hydroxyl group in (2) proceeds via an Sₙ2 mechanism. SOCl₂ acts as both a chlorinating agent and a Lewis acid, facilitating the departure of the hydroxyl group as a leaving species. The intermediate chlorosulfite undergoes nucleophilic attack by chloride, releasing SO₂ and HCl.

Byproduct Mitigation

- Di-chlorination : Controlled SOCl₂ stoichiometry (1.2 eq) and low temperatures (≤40°C) suppress di-substitution.

- Oxidation : Inert atmosphere (N₂/Ar) prevents oxidation of the amine moiety during chlorination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride can undergo various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxone

Reducing Agents: Lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products Formed

N-oxides: Formed through oxidation reactions

2,2,6,6-tetramethylpiperidine: Formed through reduction reactions

Substituted piperidines: Formed through nucleophilic substitution reactions

Scientific Research Applications

While the search results do not provide information specifically on the applications of "4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride," they do offer insights into related compounds and their uses, which can help infer potential applications.

4-Chloro-2,2,6,6-tetramethylpiperidine

4-Chloro-2,2,6,6-tetramethylpiperidine is synthesized using 4-hydroxy-2,2,6,6-tetramethyl piperidine as a raw material, sulfur oxychloride as a chlorination reagent, and quaternary ammonium salt chloride as a catalyst . The preparation method involves dissolving 4-hydroxy-2,2,6,6-tetramethyl piperidine and the quaternary ammonium salt muriate in a solvent under mechanical stirring . The mixture is cooled, sulfur oxychloride is added, and the temperature is gradually raised to 50-120°C for 2-10 hours . After cooling, water is added, and the mixture is stirred, filtered, and made alkaline with sodium hydroxide solution . The organic layer is extracted with diethyl ether, washed, and distilled under pressure to obtain colorless acicular crystals after vacuum sublimation .

Potential Applications Based on Related Compounds

- Synthesis of complex molecules 2,2,6,6-Tetramethylpiperidine is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It serves as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical . The lithium amide derivative has been used to efficiently ortho deprotonate pyridine-3-carboxamides .

- Pharmaceutical Research 2,2,6,6-Tetramethylpiperidine is used in the syntheses of HMP-Y1, Hibarimicinone, and HMP-P1, which are tyrosine kinase inhibitors .

- As a non-competitive antagonist 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride (TMPH hydrochloride) acts primarily as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits potent inhibition of neuronal nAChRs formed by the combination of α3, α4, β2, and β4 subunits while displaying minimal effects on muscle-type (α1β1γδ) or α7 receptors.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride involves its interaction with molecular targets through its chlorine atom and piperidine ring. The compound can form stable complexes with various enzymes and proteins, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride with structurally related piperidine derivatives, emphasizing functional groups, physicochemical properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications | References |

|---|---|---|---|---|---|---|

| 4-Chloro-2,2,6,6-tetramethylpiperidine HCl | C₉H₁₉Cl₂N | ~212.12 | Chloro, tetramethyl, hydrochloride | High solubility in polar solvents | Synthetic intermediate, catalysis | [1, 16] |

| TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) | C₉H₁₈NO | 156.25 | Nitroxide radical | Stable free radical, redox-active | Antioxidant studies, polymerization | [3, 8] |

| TEMPOL (4-Hydroxy-TEMPO) | C₉H₁₈NO₂·HCl | 211.70 | Hydroxyl, nitroxide, hydrochloride | Antioxidant, water-soluble | Cell protection against oxidative stress | [12, 3] |

| 4-Amino-2,2,6,6-tetramethylpiperidine | C₉H₂₀N₂ | 156.27 | Amino, tetramethyl | Strong base, nucleophilic | Pharmaceutical synthesis (e.g., risperidone) | [16, 18] |

| 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid HCl | C₁₀H₂₀ClNO₂ | 221.72 | Carboxylic acid, tetramethyl, HCl | Amphiphilic, pH-dependent solubility | Drug design, chelating agents | [15, 22] |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy, hydrochloride | Lipophilic, crystalline | CNS-targeting drug development | [6, 10] |

Structural and Functional Differences

- Chloro vs. Hydroxyl Groups : The chlorine atom in 4-Chloro-2,2,6,6-tetramethylpiperidine HCl enhances electrophilicity at the 4-position, enabling nucleophilic substitution reactions. In contrast, TEMPOL’s hydroxyl group participates in hydrogen bonding and radical scavenging, making it effective in antioxidant applications .

- Amino vs. Chloro Substituents: The amino group in 4-Amino-2,2,6,6-tetramethylpiperidine confers strong basicity (pKa ~10.5), while the chloro substituent in the target compound is electron-withdrawing, reducing basicity (pKa ~7–8) and increasing stability toward hydrolysis .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 4-Chloro-... HCl, TEMPOL HCl) exhibit higher water solubility compared to their free bases. For instance, TEMPOL’s solubility in water exceeds 100 mg/mL due to its ionic nature, whereas non-ionic derivatives like TEMPO are sparingly soluble .

- Thermal Stability : The steric hindrance from tetramethyl groups in 4-Chloro-... HCl and TEMPO increases thermal stability. TEMPO decomposes above 200°C, while 4-Chloro-... HCl remains stable under standard storage conditions .

Key Research Findings

- Electrochemical Halogenation : Chlorination of 4-oxo-2,2,6,6-tetramethylpiperidine in acidic media yields 3,3,5,6-tetrachloro derivatives, whereas neutral conditions favor N-chlorination. This highlights the chloro group’s positional sensitivity in reactivity .

- Antioxidant Efficacy: TEMPOL increases intracellular glutathione (GSH) levels by 40–60% in H₂O₂-stressed cells, whereas 4-Chloro-...

- Pharmaceutical Intermediates: 4-Amino-2,2,6,6-tetramethylpiperidine is critical in synthesizing antipsychotics like risperidone, while 4-Chloro-... HCl is used in non-pharmacological applications (e.g., polymer stabilizers) .

Biological Activity

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride is a compound with significant biological activity and various applications in synthetic chemistry, biology, and medicine. This article explores its mechanisms of action, biochemical properties, cellular effects, and scientific research applications, supported by data tables and relevant case studies.

The compound is characterized by a piperidine ring with four methyl groups and a chlorine atom at the 4-position. Its molecular formula is , and it exists as a hydrochloride salt. The structural features contribute to its reactivity and biological interactions.

Target of Action

This compound primarily acts as a hindered secondary amine. It participates in chemical reactions involving allylic chlorides through allylic amination , leading to the formation of various products such as hydroxylamines and allylated tertiary amines.

Biochemical Pathways

The compound influences several biochemical pathways:

- Synthesis of Hydroxylamines : It facilitates the oxidation of amines in the presence of oxidizing agents like oxone.

- Enzyme Interaction : It stabilizes certain enzymes, preventing denaturation under harsh conditions. This stabilization can enhance enzyme activity in biochemical reactions.

Cellular Effects

The biological effects of this compound extend to cellular processes:

- Cell Signaling : The compound modulates kinase and phosphatase activities, impacting signal transduction pathways.

- Gene Expression : It alters the expression levels of genes involved in metabolic processes, which can lead to changes in cellular energy production and utilization.

Scientific Research

The compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in organic synthesis for forming hindered amines. |

| Biology | Investigated for enzyme inhibition studies and protein interactions. |

| Medicine | Explored as a precursor for drug development and potential therapeutic uses. |

| Industry | Employed in producing polymers that require stabilization against degradation. |

Case Studies

- Enzyme Stabilization : A study demonstrated that this compound effectively stabilized a specific enzyme during high-temperature reactions, enhancing its activity compared to controls without the compound.

- Antiviral Activity Investigation : In research focused on HIV entry inhibitors, derivatives containing the tetramethylpiperidine moiety were synthesized. These compounds exhibited varying degrees of antiviral activity against HIV-1 strains .

- Oxidative Stress Mechanisms : The compound's role in stabilizing free radicals was examined in oxidative stress studies. It was found to modulate oxidative pathways effectively without significant toxicity at low doses.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of a piperidine precursor. For example, reacting 2,2,6,6-tetramethylpiperidin-4-ol with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions (60–80°C) in anhydrous dichloromethane or toluene can yield the chlorinated derivative. Post-reaction neutralization with HCl generates the hydrochloride salt. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Chlorination | SOCl₂, reflux, 6h | 75–85% (monitored by TLC) |

| Salt Formation | HCl (gaseous), EtOH | 90–95% purity (NMR) |

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., absence of hydroxyl proton, presence of tetramethyl groups at C2/C6).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 220.1 (calculated for C₉H₁₉ClN⁺).

- Elemental Analysis (CHN) : Match experimental values to theoretical (C: 54.68%, H: 9.15%, N: 6.34%) .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store under inert atmosphere (argon) in sealed, light-resistant containers at –20°C. Desiccate using silica gel to prevent hygroscopic degradation. Periodic FT-IR analysis (monitoring for N–H stretching at ~2500 cm⁻¹) ensures integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction intermediates and optimize synthesis pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the chlorination mechanism. Key steps:

Intermediate Formation : Protonation of hydroxyl group by SOCl₂.

Transition State : Chloride ion attack on the piperidinium intermediate.

Q. What experimental strategies resolve contradictions between theoretical and observed stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Discrepancies may arise from steric hindrance of tetramethyl groups. Strategies:

Q. How does the steric bulk of tetramethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 2,2,6,6-tetramethyl substitution hinders palladium catalyst coordination, reducing coupling efficiency. Mitigation strategies:

- Ligand Screening : Use bulky ligands (e.g., SPhos) to enhance steric compatibility.

- Microwave-Assisted Synthesis : Shorten reaction time (10 min at 120°C) to minimize side reactions.

- Yield Comparison :

| Ligand | Temperature | Yield (%) |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 80°C, 12h | 25 |

| Pd₂(dba)₃/SPhos | 120°C, 10min | 68 |

Q. What advanced analytical techniques quantify trace impurities (e.g., dehydrohalogenation byproducts) in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Detect at m/z 202.1 ([M–HCl+H]⁺).

- GC Headspace Analysis : Identify volatile degradation products (e.g., 2,2,6,6-tetramethylpiperidine).

- Validation : Spike recovery tests (90–110%) ensure method accuracy .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for the hydrochloride salt?

- Methodological Answer : Variations arise from solvent polarity and measurement techniques. Resolve via:

- Potentiometric Titration : Use aqueous HCl (0.1M) and a glass electrode in DMSO/water (1:4).

- Computational pKa Prediction : Employ MarvinSketch (ChemAxon) with explicit solvent models.

- Literature Comparison :

| Method | pKa (Measured) | Source |

|---|---|---|

| Potentiometry (H₂O) | 8.9 | |

| DFT (SMD model) | 9.2 |

Research Design Considerations

Q. What in silico tools are recommended for designing derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinase inhibitors).

- ADMET Prediction (SwissADME) : Optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration.

- QSAR Models : Train on datasets of piperidine analogs to predict IC₅₀ values .

Notes for Methodological Rigor

- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts (PPE: nitrile gloves, fume hood) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.